molecular formula C5H2Cl2N2S B176176 2,6-Dichloroimidazo[2,1-b]thiazole CAS No. 135718-53-5

2,6-Dichloroimidazo[2,1-b]thiazole

Cat. No.: B176176
CAS No.: 135718-53-5
M. Wt: 193.05 g/mol
InChI Key: PHGWIAWEBQAWJE-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry Research

Fused heterocyclic systems, which are molecular structures containing two or more rings where at least one ring includes an atom other than carbon, are fundamental to medicinal chemistry. conicet.gov.ar These frameworks are ubiquitous in nature and form the core of numerous pharmaceuticals. Their structural complexity and rigidity allow for precise three-dimensional arrangements of functional groups, which can lead to high-affinity and selective interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

The presence of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity and the capacity for hydrogen bonding, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com The fusion of multiple rings creates a diverse chemical space, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their pharmacological effects. ptfarm.pl Consequently, fused heterocycles are considered "privileged structures" because they are capable of binding to multiple, diverse biological targets, making them a fertile ground for the development of new therapeutic agents against a wide array of diseases. researchgate.net

The Imidazo[2,1-b]thiazole (B1210989) Core as a Privileged Scaffold for Bioactive Compounds

The imidazo[2,1-b]thiazole ring system, a fused heterocycle containing both nitrogen and sulfur, is a prime example of a privileged scaffold. This core is a bio-isostere of purine, allowing it to interact with a variety of biological systems. Its derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and kinase inhibitory properties. researchgate.netnih.govnih.govnuph.edu.uanih.gov

The versatility of the imidazo[2,1-b]thiazole core allows for substitutions at various positions, leading to a wide range of biological effects. For instance, different substitutions on the scaffold have led to the development of potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) nih.gov, and various kinases which are crucial in cancer signaling pathways. nih.govnih.gov The ability to readily modify the core structure through various synthetic methodologies has made it an attractive starting point for the generation of large libraries of compounds for high-throughput screening in drug discovery programs. researchgate.netnih.govmdpi.com This has solidified the imidazo[2,1-b]thiazole skeleton as a key building block in the design of novel bioactive molecules. researchgate.netconnectjournals.com

Positioning of 2,6-Dichloroimidazo[2,1-b]thiazole within Imidazo[2,1-b]thiazole Research Paradigms

The compound this compound is a specific derivative of the versatile imidazo[2,1-b]thiazole scaffold. Its chemical identity is confirmed by its CAS number, 135718-53-5, and its molecular formula, C₅H₂Cl₂N₂S. moldb.com

IdentifierValue
Chemical NameThis compound
CAS Number135718-53-5
Molecular FormulaC₅H₂Cl₂N₂S
Molecular Weight193.05 g/mol

While extensive research has been conducted on the broader imidazo[2,1-b]thiazole family, this compound itself appears to be a less-studied member of this class. Currently, it is primarily available as a chemical building block for further synthesis. cymitquimica.com

The significance of halogen substitutions, particularly chlorine, is well-documented in structure-activity relationship (SAR) studies of various bioactive compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. For example, research on other halogenated imidazo[2,1-b]thiazole derivatives has revealed potent biological activities. Andreani et al. described 2-chloro-7-(4-nitrophenyl)-imidazo[2,1-b]thiazole guanylhydrazones as selective inhibitors of RSK2 kinase, an enzyme implicated in cancer. conicet.gov.ar This suggests that the presence and position of chlorine atoms on the imidazo[2,1-b]thiazole scaffold can be critical for specific biological targeting.

Given the established importance of the imidazo[2,1-b]thiazole core and the modulating effects of halogen substituents, this compound represents a potentially valuable, yet underexplored, chemical entity. Its dichloro substitution pattern makes it a distinct starting point for the synthesis of new derivatives. Future research could focus on exploring its potential in areas where other halogenated imidazo[2,1-b]thiazoles have shown promise, such as in the development of novel kinase inhibitors for cancer therapy or as anti-inflammatory agents. The lack of extensive published data on its specific biological activities highlights an opportunity for new avenues of investigation within medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2S/c6-3-1-9-2-4(7)10-5(9)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGWIAWEBQAWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577129
Record name 2,6-Dichloroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135718-53-5
Record name 2,6-Dichloroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization of Imidazo 2,1 B Thiazole Scaffolds

Synthesis of Acyl-Hydrazone and Spirothiazolidinone Derivatives from Imidazo[2,1-b]thiazole (B1210989) Precursors

A significant pathway for elaborating the imidazo[2,1-b]thiazole scaffold involves its conversion into acyl-hydrazone and subsequently into spirothiazolidinone derivatives. These classes of compounds are of interest due to their diverse biological activities. nih.gov

The synthesis typically begins with an imidazo[2,1-b]thiazole carrying a carboxylic acid or acetic acid moiety. This acid is converted into the corresponding hydrazide. The resulting acyl-hydrazide is a key intermediate that can be condensed with a variety of aldehydes and ketones to furnish a library of N-acylhydrazone derivatives. nih.govekb.eg

These acyl-hydrazones can then undergo further cyclization reactions. A common method is the reaction with mercaptoacetic acids, such as thioglycolic acid or α-mercaptopropionic acid, which leads to the formation of spirothiazolidinone derivatives. This reaction creates a spirocyclic center on the molecule, significantly increasing its three-dimensional complexity. nih.gov A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their potential biological activities. nih.gov

Table 1: Examples of Acyl-Hydrazone and Spirothiazolidinone Derivatives of Imidazo[2,1-b]thiazole

Compound ID Starting Hydrazide Ketone/Aldehyde for Acyl-hydrazone Cyclizing Agent for Spirothiazolidinone Final Product Class Reference
4a-d 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Various ketones Not Applicable Acyl-hydrazone nih.gov
5a 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Cyclopentanone Thioglycolic acid Spirothiazolidinone nih.gov
5b 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Cyclohexanone Thioglycolic acid Spirothiazolidinone nih.gov
6a 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Cyclopentanone α-mercaptopropionic acid Spirothiazolidinone nih.gov

| 6b | 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide | Cyclohexanone | α-mercaptopropionic acid | Spirothiazolidinone | nih.gov |

This table is illustrative of the synthetic strategy and is based on derivatives from a 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) precursor.

Preparation of Chalcone (B49325) Conjugates Bearing the Imidazo[2,1-b]thiazole Moiety

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-known class of bioactive molecules. ekb.eg Conjugating a chalcone moiety to the imidazo[2,1-b]thiazole scaffold is a promising strategy for developing new therapeutic agents. nih.gov

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. jetir.org In the context of imidazo[2,1-b]thiazole derivatives, this would involve the base-catalyzed reaction between an acetyl-substituted imidazo[2,1-b]thiazole and a variety of substituted benzaldehydes. To prepare such conjugates from 2,6-dichloroimidazo[2,1-b]thiazole, a necessary first step would be the introduction of an acetyl group onto the ring, likely at the C5 position via a Friedel-Crafts acylation or related reaction.

Once the acetyl-imidazo[2,1-b]thiazole precursor is obtained, it can be reacted with different aromatic aldehydes to generate a diverse library of chalcone conjugates. The substituents on the benzaldehyde (B42025) ring can be varied to modulate the electronic and steric properties of the final molecule, which in turn can influence its biological activity. nih.gov

Table 2: Representative Imidazo[2,1-b]thiazole-Chalcone Conjugates

Compound ID Imidazothiazole Precursor (Conceptual) Aldehyde Reactant Resulting Chalcone Structure Reference
ITC-1 3-acetyl-6-phenylimidazo[2,1-b]thiazole 4-(dimethylamino)benzaldehyde (E)-3-(4-(dimethylamino)phenyl)-1-(6-phenylimidazo[2,1-b]thiazol-3-yl)prop-2-en-1-one nih.gov

| ITC-2 | 3-acetyl-6-phenylimidazo[2,1-b]thiazole | 4-hydroxy-3-methoxybenzaldehyde | (E)-1-(6-phenylimidazo[2,1-b]thiazol-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | nih.gov |

This table provides examples of chalcone derivatives synthesized from a 6-phenylimidazo[2,1-b]thiazole (B182960) precursor to illustrate the chemical principle.

Development of Sulfonamide Derivatives of Benzo[d]imidazo[2,1-b]thiazoles and Imidazo[2,1-b]thiazoles

Sulfonamides are a critical pharmacophore found in numerous clinically approved drugs. The incorporation of a sulfonamide group onto the imidazo[2,1-b]thiazole or its benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, is a key strategy in medicinal chemistry. nih.govbohrium.com

Several synthetic routes have been developed to achieve this. One common approach starts with an imidazo[2,1-b]thiazole carboxylic acid. nih.gov The carboxylic acid is activated, for example, by conversion to its acid chloride or by using peptide coupling reagents, and then reacted with an appropriate amine-containing sulfonamide. A popular building block is a piperazine-sulfonamide, which allows for the introduction of the sulfonamide moiety at a distance from the heterocyclic core, providing flexibility for receptor binding. nih.gov

Another strategy involves building the sulfonamide functionality as part of a larger substituent attached to the imidazo[2,1-b]thiazole ring. For example, a series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives bearing a terminal sulfonamide or a cyclic sulfamide (B24259) moiety have been synthesized. elsevierpure.comacs.org This approach allows for significant structural diversity and has led to the discovery of potent enzyme inhibitors. elsevierpure.comacs.orgnih.gov

Table 3: Examples of Sulfonamide Derivatives of Imidazo[2,1-b]thiazole

Compound ID Core Scaffold Synthetic Strategy Resulting Derivative Class Reference
9ab Imidazo[2,1-b]thiazole Coupling of imidazo[2,1-b]thiazole-6-carboxylic acid with N-(4-methylphenyl)piperazine-1-sulfonamide Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugate nih.gov
27c Imidazo[2,1-b]thiazole Multi-step synthesis to attach a pyrimidine (B1678525) with a terminal sulfonamide at the C5 position (Imidazo[2,1-b]thiazol-5-yl)pyrimidine with open-chain sulfonamide elsevierpure.comacs.org

| 38a | Imidazo[2,1-b]thiazole | Multi-step synthesis to attach a pyrimidine with a terminal cyclic sulfamide at the C5 position | (Imidazo[2,1-b]thiazol-5-yl)pyrimidine with cyclic sulfamide | elsevierpure.comacs.orgnih.gov |

Exploiting Regioselective Reactions for Novel Imidazo[2,1-b]thiazole Derivatives

Regioselectivity, the control of the site of a chemical reaction, is a powerful tool in organic synthesis for creating specific isomers of functionalized molecules. durgapurgovtcollege.ac.in In the chemistry of imidazo[2,1-b]thiazoles and related systems, regioselective reactions are crucial for accessing novel derivatives that might not be available through other means. rsc.orgnih.govrsc.org

The inherent electronic properties of the imidazo[2,1-b]thiazole nucleus dictate the regioselectivity of many reactions. As mentioned, the C5 position is often the most nucleophilic and thus the preferred site for electrophilic attack. mdpi.com This has been exploited in reactions like bromination and iodination. mdpi.com

More advanced regioselective transformations have also been reported for related scaffolds. For instance, a metal-free, regioselective C-H selenylation of 3-substituted benzo bohrium.comacs.orgimidazo[2,1-b]thiazoles has been developed, which selectively installs a selenoether at the C2 position. nih.gov Another study demonstrated a condition-dependent regioselectivity in the reaction of 2-mercaptobenzimidazole (B194830) with 1,3-diketones, leading to either N/S-difunctionalized products or cyclized 2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives under visible-light irradiation. rsc.org

For this compound, the presence of the two electron-withdrawing chlorine atoms would influence the electron density distribution in the ring and, consequently, the regioselectivity of further substitutions. Theoretical and experimental studies would be needed to precisely predict the outcome, but the C5 position would remain a likely site for functionalization due to its position relative to the ring nitrogen atoms. Exploiting such regioselective reactions is key to synthesizing structurally defined and potentially more potent imidazo[2,1-b]thiazole derivatives.

Structure Activity Relationship Sar and Structural Optimization Studies for Imidazo 2,1 B Thiazole Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The imidazo[2,1-b]thiazole (B1210989) nucleus is a versatile scaffold that has been extensively studied for its therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgresearchgate.net The biological activity of its derivatives is intimately linked to the specific arrangement of atoms and functional groups, which define the key pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a molecule to interact with a specific biological target and elicit a response.

For instance, in the context of anticancer activity, several imidazo[2,1-b]thiazole derivatives have been identified as potent agents. researchgate.net Their mechanism of action often involves the inhibition of crucial cellular targets like kinases or tubulin polymerization. researchgate.netsemanticscholar.org Molecular docking studies have provided valuable insights into the binding modes of these compounds, highlighting the importance of specific hydrogen bonds and electrostatic interactions with the target proteins.

In the realm of anti-inflammatory agents, imidazo[2,1-b]thiazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govbrieflands.comnih.gov A key pharmacophoric element in these inhibitors is often a methylsulfonyl group attached to a phenyl ring at the 6-position of the imidazo[2,1-b]thiazole core. nih.gov This feature mimics the structure of known selective COX-2 inhibitors.

Furthermore, the imidazo[2,1-b]thiazole scaffold itself, being a fused bicyclic system containing nitrogen and sulfur heteroatoms, possesses inherent properties that contribute to its biological activity. rsc.org The arrangement of these heteroatoms can influence the molecule's electronic distribution, lipophilicity, and ability to form crucial interactions with biological macromolecules. The flexibility of this scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. rsc.org

Impact of Substituent Position and Nature on Efficacy and Selectivity

The efficacy and selectivity of imidazo[2,1-b]thiazole derivatives are profoundly influenced by the position and chemical nature of the substituents attached to the core scaffold.

Influence of Halogenation on Bioactivity (e.g., Dichloro-substitution effects)

The introduction of halogen atoms, such as chlorine, can significantly modulate the biological activity of imidazo[2,1-b]thiazole derivatives. For example, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. nih.gov Within this series, the compound 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide demonstrated notable activity against Gram-positive bacteria. nih.gov This suggests that the presence and positioning of chlorine atoms on the phenyl ring can enhance antibacterial efficacy.

Halogenation can impact a molecule's properties in several ways, including increasing its lipophilicity, which can affect cell membrane permeability, and altering its electronic properties, which can influence binding interactions with target enzymes or receptors. nih.gov For instance, the electron-withdrawing nature of halogens can play a crucial role in the molecule's ability to interact with biological targets. nih.gov

Effects of Aryl and Heteroaryl Substituents on Biological Profiles

The introduction of aryl and heteroaryl substituents at various positions of the imidazo[2,1-b]thiazole ring system has been a widely explored strategy to diversify the biological profiles of these compounds.

In the development of selective COX-2 inhibitors, the presence of a 4-(methylsulfonyl)phenyl group at the 6-position of the imidazo[2,1-b]thiazole core was found to be a key determinant of activity. nih.govnih.govresearchgate.net Further modifications at the 5-position with different amines showed that both the potency and selectivity of COX-2 inhibition were sensitive to the type and size of the substituent. nih.govnih.govresearchgate.net For example, a derivative with a dimethylaminomethyl group at the C-5 position exhibited high potency and selectivity for COX-2. nih.govnih.govresearchgate.net

In the context of anticancer agents, the attachment of various aryl and heteroaryl moieties has led to the discovery of potent compounds. For instance, imidazo[2,1-b]thiazole derivatives coupled with a thiadiazole ring have shown promising anti-proliferative activity against hepatic cancer cell lines. semanticscholar.org Similarly, linking the imidazo[2,1-b]thiazole scaffold to natural products like noscapine (B1679977) has yielded derivatives with significant anticancer profiles. acs.org The nature of the substituent on the imidazothiazole unit was found to be critical, with a thiophene-containing derivative displaying the most potent activity. acs.org

The following table summarizes the impact of different aryl and heteroaryl substituents on the biological activity of imidazo[2,1-b]thiazole derivatives based on reported research findings.

Substituent PositionSubstituent TypeBiological ActivityResearch Finding
64-(Methylsulfonyl)phenylCOX-2 InhibitionA key pharmacophore for selective COX-2 inhibition. nih.govnih.govresearchgate.net
5DimethylaminomethylCOX-2 InhibitionExhibited high potency and selectivity for COX-2. nih.govnih.govresearchgate.net
-ThiadiazoleAnticancerShowed anti-proliferative activity against hepatic cancer. semanticscholar.org
-Thiophene (on noscapine conjugate)AnticancerDisplayed the most potent anticancer activity in the series. acs.org

Rational Design Strategies Based on SAR Insights for Enhanced Potency

The insights gained from structure-activity relationship studies are instrumental in the rational design of new imidazo[2,1-b]thiazole derivatives with enhanced potency and selectivity. By understanding which structural features are crucial for a desired biological effect, medicinal chemists can strategically modify the lead compounds.

One prominent strategy involves the principle of molecular hybridization, where the imidazo[2,1-b]thiazole scaffold is combined with other known pharmacophores. This approach aims to create hybrid molecules that integrate the beneficial properties of both parent structures. For example, the design of imidazo[2,1-b]thiazole-based COX-2 inhibitors was guided by the known pharmacophore of celecoxib, incorporating the essential 4-(methylsulfonyl)phenyl group. nih.govresearchgate.net

Another key strategy is the optimization of substituents at specific positions based on SAR data. Once a key position on the scaffold is identified as being sensitive to substitution, a library of analogs with diverse chemical groups at that position can be synthesized and tested. This systematic approach allows for the fine-tuning of activity and selectivity. For instance, after establishing the importance of the substituent at the C-5 position for COX-2 inhibition, various amines were introduced to identify the optimal group for potency. nih.govresearchgate.net

Computational methods, such as molecular docking, play a significant role in rational drug design. These techniques can predict how a designed molecule might bind to its biological target, providing a rationale for observed activities and guiding the design of new analogs with improved binding affinity. semanticscholar.org

The flexibility of the imidazo[2,1-b]thiazole scaffold allows for a straightforward enrichment of chemical libraries, enabling in-depth SAR studies. rsc.org This iterative process of design, synthesis, and biological evaluation, informed by accumulating SAR data, is a powerful approach to developing more active and targeted therapeutic agents based on the imidazo[2,1-b]thiazole framework. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling Approaches in Imidazo 2,1 B Thiazole Research

In Silico Assessment of Molecular Properties for Research Compound Prioritization

The initial stages of drug discovery often involve the assessment of a compound's fundamental physicochemical properties to predict its potential as a drug candidate. This process, known as "drug-likeness" profiling, helps to prioritize which molecules should be synthesized and tested. nih.gov

For 2,6-dichloroimidazo[2,1-b]thiazole, several key physicochemical parameters have been predicted using computational models. These parameters are crucial for estimating a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). tbzmed.ac.ir Public databases provide calculated values for properties such as the logarithm of the octanol-water partition coefficient (XlogP), which indicates lipophilicity, and molecular weight. uni.lu

Such in silico predictions are vital for early-stage assessment. bas.bg For instance, adherence to guidelines like Lipinski's rule of five helps to filter out compounds with poor pharmacokinetic prospects. bas.bg Studies on various thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives routinely employ these calculations to ensure that newly designed molecules possess favorable drug-like properties before committing to their synthesis. tbzmed.ac.irnih.gov

Table 1: Predicted Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₅H₂Cl₂N₂S uni.lu
Molecular Weight 193.05 g/mol
Monoisotopic Mass 191.93158 Da uni.lu
XlogP3-AA (Lipophilicity) 2.1
Topological Polar Surface Area 41.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov This method is instrumental in identifying potential drug candidates and understanding their mechanism of action. nih.gov While specific docking studies for this compound are not extensively documented in available research, numerous studies on its derivatives highlight the utility of this approach for the imidazo[2,1-b]thiazole class. nih.govacs.orgmdpi.com

Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. A more negative value typically indicates a stronger binding affinity. nih.gov

Research on imidazo[2,1-b]thiazole derivatives demonstrates their potential to interact with a variety of biological targets. For example, in one study, imidazo[2,1-b]thiazole-thiadiazole conjugates were docked against the Glypican-3 (GPC-3) protein, a target in hepatocellular carcinoma. The derivatives showed good binding affinities, with docking scores ranging from -6.90 to -10.30 kcal/mol. nih.gov Another study on chalcone-based imidazothiazole derivatives investigated their interactions with caspase-3 and DNA, revealing favorable binding energies that support their potential as anticancer agents. nih.gov These studies also provide detailed views of the binding orientation, showing which parts of the molecule interact with specific amino acid residues in the protein's active site through hydrogen bonds or hydrophobic interactions. semanticscholar.org

Table 2: Examples of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives

Derivative Class Target Protein Range of Binding Affinities (kcal/mol) Key Findings Source
Imidazo[2,1-b]thiazole-Thiadiazole Conjugates Glypican-3 (GPC-3) -6.90 to -10.30 Strong binding interactions observed, suggesting potential as anticancer agents. nih.gov
Chalcone-Based Imidazothiazoles Caspase-3 / DNA Favorable Glide Scores Interactions suggest a potential mechanism for anticancer activity via apoptosis. nih.gov
Imidazo[2,1-b]thiazole-Hydrazine-Thiazoles DprE1 (M. tuberculosis) -7.2 to -9.3 Identified key interactions and rationalized antimycobacterial activity. benthamdirect.com

A crucial application of molecular docking is in understanding structure-activity relationships (SAR). nih.gov SAR studies explain how changes in a molecule's structure affect its biological activity. acs.org By visualizing how different derivatives bind within a target's active site, researchers can rationalize why certain chemical modifications enhance or diminish potency.

For the imidazo[2,1-b]thiazole scaffold, docking studies have been instrumental in explaining SAR. For instance, research on antimycobacterial derivatives found that incorporating a chlorophenyl, pyridine (B92270), or coumarin (B35378) group onto the thiazole ring was significantly related to activity. benthamdirect.com Docking simulations can reveal that a specific substituent, like a chloro-group, might fit perfectly into a hydrophobic pocket of the target enzyme, or that a nitrogen atom in a pyridine ring might form a critical hydrogen bond, thus explaining the observed increase in biological activity. This rational, structure-based design approach is essential for optimizing lead compounds into potent drug candidates. acs.orgbenthamdirect.com

Advanced Quantum Chemical Investigations

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties, such as its electronic structure and reactivity, which are not fully captured by classical molecular mechanics used in docking.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. bohrium.comresearchgate.net DFT studies on imidazo[2,1-b]thiazole derivatives and related heterocyclic systems have been used to calculate various parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and can more easily participate in chemical reactions. researchgate.net DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other species. bohrium.comresearchgate.net While specific DFT studies on this compound are limited, the application of DFT to its parent scaffold and derivatives has been crucial for understanding their reactivity, stability, and potential for forming intermolecular interactions, which underpins their biological activity. nih.govresearchgate.nettandfonline.com

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgmalayajournal.org The MESP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential.

Typically, red-colored regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. For a molecule like this compound, these would likely be concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, blue-colored regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. Green areas represent neutral or weakly interacting regions.

Analysis of the MESP surface for this compound would reveal the most probable sites for intermolecular interactions, such as hydrogen bonding, and provide a visual guide to its chemical reactivity. chemrxiv.orgresearchgate.net The chlorine atoms, being highly electronegative, would significantly influence the MESP distribution, creating localized positive potentials (often called a σ-hole) on the halogen atoms, which can participate in halogen bonding.

Table 1: Illustrative MESP Data for this compound (Note: The following values are illustrative examples based on general principles for similar molecules, as specific published data for this compound is unavailable.)

Molecular Region Predicted MESP Value Range (kcal/mol) Implication
Nitrogen Atom (N-4) -40 to -55 Strong nucleophilic character, likely site for protonation or metal coordination.
Sulfur Atom (S-1) -20 to -35 Moderate nucleophilic character.
Chlorine Atoms (Cl-2, Cl-6) +5 to +15 (on the σ-hole) Potential for halogen bonding interactions.
Hydrogen Atoms +10 to +25 Electrophilic character, potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and kinetic stability of molecules. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, a DFT calculation would provide the energies of these orbitals and the distribution of their electron density.

The HOMO density map would indicate the regions from which the molecule is most likely to donate electrons in a reaction, while the LUMO map would show where it is most likely to accept electrons. In many imidazo[2,1-b]thiazole derivatives, the HOMO is often distributed across the fused ring system, particularly the electron-rich thiazole moiety, while the LUMO may be located over the imidazole (B134444) part and any electron-withdrawing substituents. researchgate.net The presence of two chlorine atoms would be expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are representative values. Actual values require specific DFT calculations.)

Parameter Predicted Value (eV) Significance
HOMO Energy -6.5 to -7.5 Indicates electron-donating ability. Lower values suggest higher ionization potential.
LUMO Energy -1.0 to -2.0 Indicates electron-accepting ability. Lower values suggest higher electron affinity.
HOMO-LUMO Gap 4.5 to 6.5 A larger gap indicates higher kinetic stability and lower chemical reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) and Related Topological Analyses (e.g., ELF, LOL)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. mdpi.com This analysis is based on identifying critical points in the electron density, ρ(r), where the gradient of the density is zero. The nature of these critical points reveals the type of chemical interaction.

A key feature is the bond critical point (BCP) found between two bonded atoms. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the bond. For covalent bonds, ρ(r) is typically high and ∇²ρ(r) is negative, indicating a concentration of electron density. mdpi.comnih.gov For ionic bonds or weaker interactions like hydrogen or van der Waals bonds, ρ(r) is low and ∇²ρ(r) is positive. mdpi.com

A QTAIM analysis of this compound would quantify the nature of the C-N, C-S, C-C, and C-Cl bonds within the molecule. It would precisely describe the degree of covalent and ionic character in each bond.

Related topological analyses include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL). These methods provide a visual representation of electron localization in a molecule. In an ELF or LOL map, regions with high values (typically close to 1.0) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, these analyses would clearly map out the bonding and non-bonding electron pairs throughout the heterocyclic system. researchgate.net

Table 3: Expected QTAIM Parameters for Selected Bonds in this compound (Note: This table illustrates the type of data obtained from a QTAIM analysis. Specific values are not available from existing literature.)

Bond Expected Electron Density (ρ(r)) (a.u.) Expected Laplacian (∇²ρ(r)) (a.u.) Bond Character Prediction
C=N ~0.30 - 0.35 Negative Covalent, shared interaction
C-S ~0.15 - 0.20 Slightly positive or negative Polar covalent
C-Cl ~0.10 - 0.15 Positive Polar covalent, closed-shell interaction
C-H ~0.25 - 0.30 Negative Covalent, shared interaction

Investigation of Biological Activity Mechanisms of Imidazo 2,1 B Thiazole Derivatives

Exploration of Molecular Targets and Pathways

Imidazo[2,1-b]thiazole (B1210989) derivatives have been shown to interact with a variety of molecular targets, including enzymes, cytoskeletal components, and ion channels. These interactions are fundamental to their observed biological activities.

Enzyme Inhibition Mechanisms

The imidazo[2,1-b]thiazole scaffold is a key feature in a range of enzyme inhibitors, demonstrating efficacy against viral, bacterial, and human enzymes.

HCV NS4B: The non-structural protein 4B (NS4B) of the Hepatitis C virus (HCV) is a critical component for viral replication and has become a promising target for antiviral therapies. nih.govnih.govwjgnet.comembopress.org Research has led to the discovery of imidazo[2,1-b]thiazole derivatives as potent HCV NS4B inhibitors. nih.gov Hybridization of these compounds with other inhibitors has produced new molecules with sub-micromolar efficacy against the HCV genotype 1b replicon. nih.gov Studies on drug resistance have shown that mutations at specific residues within NS4B, such as H94R, F98C, and V105M, can mediate resistance to these inhibitors. nih.govnih.gov

Mycobacterium tuberculosis Pantothenate Synthetase: The pantothenate biosynthetic pathway, which is essential for Mycobacterium tuberculosis but absent in mammals, presents an attractive target for new antitubercular drugs. nih.govfrontiersin.orgfrontiersin.org The enzyme pantothenate synthetase (PanC), encoded by the panC gene, catalyzes the final step in this pathway. nih.govfrontiersin.org Genetic studies have confirmed that this pathway is crucial for the bacterium to establish virulence. nih.gov Researchers have developed inhibitors that mimic the structure of the reaction intermediate, pantoyl adenylate, with some compounds showing inhibitory constants in the nanomolar range. nih.govfrontiersin.org While various scaffolds are being explored, derivatives of the related imidazo[1,2-a]pyridine (B132010) have been identified as inhibitors of M. tuberculosis pantothenate synthetase. researchgate.netplos.org

COX-1/COX-2: Cyclooxygenase (COX) enzymes are key to the production of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The existence of two isoforms, the constitutive COX-1 and the inducible COX-2, has driven the development of selective inhibitors to reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.govmdpi.combrieflands.com A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective COX-2 inhibitors. mdpi.com Furthermore, new series of imidazo[2,1-b]thiazole analogs incorporating a methyl sulfonyl COX-2 pharmacophore have been synthesized and shown to be highly selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the potent 0.08-0.16 µM range. nih.gov Docking studies indicate that these compounds bind effectively within the COX-2 active site. nih.gov

Table 1: COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)0.08>1250 nih.gov
6b0.11>909 nih.gov
6f0.12>1250 nih.gov
Derivative 1N/APotent and Selective mdpi.com

Interaction with Cytoskeletal Components

The cytoskeleton, particularly tubulin, is a validated target in cancer therapy. Imidazo[2,1-b]thiazole derivatives have been developed as effective inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. johnshopkins.edu This inhibition leads to a halt in the cell cycle and can ultimately trigger apoptosis. researchgate.netresearchgate.net Hybrids containing the imidazo[2,1-b]thiazole scaffold have demonstrated prominent tubulin polymerization inhibition, establishing this moiety as a valuable component for the design of new anticancer agents. nih.govacs.orgnih.gov For instance, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have shown significant antiproliferative effects against human breast cancer cells (MCF-7) with IC₅₀ values as low as 0.60 µM. johnshopkins.edu

Modulation of Ion Channels

L-type calcium channels are vital for cardiovascular function, and their modulation is a key mechanism for many drugs. nih.gov A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been synthesized and identified as L-type calcium channel blockers. acs.orgacs.org These compounds exhibit a unique pharmacological profile, where the imidazo[2,1-b]thiazole system confers selective cardiodepressant activity. acs.orgresearchgate.net Researchers have conducted binding studies on cardiac membranes and cloned Caᵥ1.2a subunits to rationalize the structure-activity relationships and understand the affinity for different calcium channel isoforms (Caᵥ1.2 and Caᵥ1.3). nih.govacs.org This has allowed for the identification of derivatives with enhanced activity at the central level. nih.gov

Cellular Response Pathways to Imidazo[2,1-b]thiazole Derivatives

The interaction of imidazo[2,1-b]thiazole compounds with their molecular targets initiates distinct cellular response pathways, primarily related to cell proliferation and survival. These pathways are central to the anticancer effects observed for many of these derivatives.

Cell Cycle Progression Analysis

A common consequence of the action of imidazo[2,1-b]thiazole derivatives, particularly those that inhibit tubulin polymerization, is the disruption of the cell cycle. nih.govacs.org Flow cytometry analysis has revealed that various cancer cell lines treated with these compounds undergo cell cycle arrest, most frequently in the G2/M phase. researchgate.netnih.govacs.orgacs.org For example, imidazo[2,1-b]thiazolylmethylene-2-indolinone derivatives were found to block HT-29 colon adenocarcinoma cells in mitosis. researchgate.netacs.org Similarly, noscapine (B1679977) conjugates incorporating an imidazo[2,1-b]thiazole moiety induced significant G2/M arrest in MIA PaCa-2 pancreatic cancer cells. nih.govacs.org In some cases, cell cycle arrest at the G1/S and G1 phases has also been observed. researchgate.net This halt in cell cycle progression prevents cancer cells from dividing and proliferating.

Table 2: Effect of Imidazo[2,1-b]thiazole Derivatives on Cell Cycle

Compound TypeCell LineEffectReference
Imidazothiazole-coupled noscapinoidsMIA PaCa-2 (pancreatic)G2/M phase arrest nih.govacs.org
3-(Imidazo[2,1-b]thiazolylmethylene)-2-indolinonesHT-29 (colon)Mitotic block (M phase) researchgate.netacs.org
5-Phenyl-imidazo[2,1-b]thiazole derivativeMCF-7 (breast)G1/S and G1 phase arrest researchgate.net
Imidazo[2,1-b]thiazole congenersA549 (lung)G2/M phase arrest researchgate.net

Apoptotic Signaling Pathway Activation

Beyond halting the cell cycle, many imidazo[2,1-b]thiazole derivatives can actively induce programmed cell death, or apoptosis. researchgate.netresearchgate.nettandfonline.com This is a crucial mechanism for their anticancer activity. The activation of apoptotic pathways is often confirmed by observing the upregulation and activation of key effector proteins. researchgate.net Studies have shown that treatment with these compounds leads to increased expression of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are indicative of apoptotic cell death. nih.govacs.org For instance, imidazothiazole-coupled noscapine derivatives and chalcone-based imidazothiazole derivatives were shown to increase caspase-3 and PARP levels in cancer cells. nih.govacs.orgtandfonline.com Mechanistic studies have demonstrated that the apoptosis induced in HT-29 cells is accompanied by caspase activation and the externalization of phosphatidylserine. researchgate.net Some derivatives have also been shown to upregulate caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com

Exploration of Imidazo 2,1 B Thiazole Derivatives in Various Research Applications

Antimalarial Agent Research

The global challenge of malaria, exacerbated by increasing drug resistance, has spurred the search for novel therapeutic agents. Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have emerged as a promising area of investigation. Researchers have synthesized and evaluated various analogues for their in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite.

In one study, a series of thiazole (B1198619) analogs were developed, and their structure-activity relationships (SAR) were analyzed against the chloroquine-sensitive 3D7 strain of P. falciparum. researchgate.net The findings revealed that modifications to the N-aryl amide group linked to the thiazole ring were crucial for antimalarial potency, leading to the identification of compounds with high efficacy and low cytotoxicity in HepG2 cell lines. researchgate.net Further research highlighted that non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring were preferred for enhanced activity. researchgate.net Another study synthesized imidazo[2,1-b]thiazole-based compounds and tested their potential against the 3D7 strain, finding that some derivatives possessed better antimalarial activity than the standard drug quinine. nih.gov For instance, compounds 146 and 147 showed significant inhibitory concentrations. nih.gov The consistent performance of this chemical class underscores its potential for developing new and effective treatments to combat malaria. researchgate.netrsc.orgnih.gov

Table 1: Antimalarial Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound Target Organism Activity (IC50) Source
Derivative 146 P. falciparum (3D7) 0.2 µg/mL nih.gov
Derivative 147 P. falciparum (3D7) 0.22 µg/mL nih.gov
Quinine (Reference) P. falciparum (3D7) 0.268 µg/mL nih.gov

Antitubercular Agent Research

Tuberculosis (TB) remains a major global health threat, with multidrug-resistant strains necessitating the development of new drugs with novel mechanisms of action. Imidazo[2,1-b]thiazole derivatives have been extensively investigated for their potent activity against Mycobacterium tuberculosis. jrespharm.comconicet.gov.ar

One line of research focused on imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which target QcrB, a critical component of the mycobacterial electron transport chain. mdpi.com The compound ND-11543 from this series demonstrated outstanding properties, with a low minimum inhibitory concentration (MIC), good in vivo tolerability, and significant efficacy in a chronic murine TB infection model. mdpi.com Other studies have explored different modifications of the imidazo[2,1-b]thiazole core. For example, arylidenehydrazide derivatives have shown promising results, with compound 3j , a 5-nitro-2-furfurylidene derivative, exhibiting a particularly low IC50 value against M. tuberculosis H37Rv. conicet.gov.ar Similarly, spirothiazolidinone derivatives have been identified as hopeful antitubercular agents. jrespharm.com The introduction of a 4-nitro phenyl group to a benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10 ) resulted in a compound with an IC90 of 7.05 μM and low cytotoxicity. conicet.gov.ar

Table 2: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound/Derivative Class Target Strain Activity Source
ND-11543 (ITA) M. tuberculosis MIC: 0.0625–2.5 μM mdpi.com
3j (Arylidenehydrazide) M. tuberculosis H37Rv IC50: 6.16 µg/mL conicet.gov.ar
IT10 (Benzo-fused) M.tuberculosis H37Ra IC50: 2.32 µM; IC90: 7.05 µM conicet.gov.ar
3e (Acetohydrazide) M. tuberculosis H37Rv MIC: 6.25 µg/mL acs.org
IT06 (Benzo-fused) M.tuberculosis H37Ra IC50: 2.03 µM; IC90: 15.22 µM conicet.gov.ar

Antiviral Agent Research

The imidazo[2,1-b]thiazole scaffold has proven to be a versatile template for the design of novel antiviral agents targeting a range of DNA and RNA viruses. jrespharm.com Research has led to the discovery of potent inhibitors for specific viral targets.

A notable success in this area is the development of imidazo[2,1-b]thiazole derivatives as inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 4B (NS4B). nih.gov Optimization of this series resulted in potent lead compounds, such as 26f and 28g , with EC50 values in the nanomolar range against HCV genotype 1b. nih.gov Importantly, these compounds did not show cross-resistance with other direct-acting antivirals, suggesting they could be used in combination therapies. nih.gov

Beyond HCV, these derivatives have shown broader antiviral applications. For instance, compound 3i was found to be the most potent against feline coronavirus in CRFK cell cultures. conicet.gov.ar Other compounds, 3c and 3g , displayed activity against herpes simplex virus-1 and vaccinia virus. conicet.gov.ar Further studies have identified derivatives active against influenza A virus and vesicular stomatitis virus, demonstrating the wide-ranging potential of this chemical class in antiviral drug discovery. yabang-qhpharm.com

Table 3: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound Viral Target Cell Line Activity (EC50) Source
26f HCV NS4B (Genotype 1b) Not Specified 16 nM nih.gov
28g HCV NS4B (Genotype 1b) Not Specified 31 nM nih.gov
3i Feline Coronavirus CRFK 7.5 µM conicet.gov.ar
3c Herpes Simplex Virus-1 HEL 9 µM conicet.gov.ar
3g Herpes Simplex Virus-1 HEL 16 µM conicet.gov.ar
3c Vaccinia Virus HEL 20 µM conicet.gov.ar
3g Vaccinia Virus HEL 14 µM conicet.gov.ar
11 Vesicular Stomatitis Virus HeLa 2 µM yabang-qhpharm.com
6d Coxsackie B4 Virus Not Specified Potent Activity jrespharm.com
5d Feline Corona & Herpes Not Specified Effective jrespharm.com

Anti-inflammatory Research (Immunoregulatory Aspects)

Derivatives of imidazo[2,1-b]thiazole have been investigated for their anti-inflammatory and immunomodulatory properties. acs.orgwikipedia.org This research was partly inspired by the immunoregulatory drug Levamisole, which features a related chemical structure. usdoj.gov

Scientists have synthesized series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles and evaluated them in models of inflammation such as rat adjuvant-induced arthritis. usdoj.gov These studies aimed to combine the anti-inflammatory features of the drug flumizole (B1672887) with the immunoregulatory aspects of Levamisole. usdoj.gov Structure-activity relationship studies revealed that optimal potency was often achieved with specific substitutions at the para position of the aryl rings, such as methoxy, ethoxy, or halogen functions. usdoj.gov

In another study using a carrageenan-induced paw edema model in rats, a series of 6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazol-5(6H)-ones were tested. jrespharm.com These compounds generally showed moderate anti-inflammatory activity. jrespharm.com One derivative, (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazol-5(6Н)-one , demonstrated a notable inflammation suppression index of 40.3%. jrespharm.com

Table 4: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound/Derivative Class Model Finding Source
5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles Rat adjuvant-induced arthritis Potent activity with specific substitutions usdoj.gov
(Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazol-5(6Н)-one Carrageenan-induced paw edema (rats) 40.3% suppression of inflammation jrespharm.com
6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazoles Carrageenan-induced paw edema (rats) Moderate activity (20-40% inhibition) jrespharm.com

Anticancer/Antiproliferative Research

The development of novel anticancer agents is a critical area of research, and imidazo[2,1-b]thiazole derivatives have shown significant promise as antiproliferative compounds. yabang-qhpharm.com These agents can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis.

A series of imidazo[2,1-b]thiazole-based aryl hydrazones were synthesized and evaluated against a panel of human cancer cell lines. Among them, compounds 9i and 9m were particularly effective against the MDA-MB-231 breast cancer cell line, with IC50 values of 1.65 and 1.12 μM, respectively. Further biological studies confirmed that these compounds trigger apoptosis and cause cell cycle arrest in the G0/G1 phase.

In another study, novel 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles were tested against several human carcinoma cell lines. Compounds 9a and 9b from this series demonstrated antitumor activity comparable to the standard chemotherapy drug Doxorubicin against HepG-2 (liver), PC-3 (prostate), and HCT-116 (colon) cancer cell lines. The diverse mechanisms and potent activity of these derivatives make them attractive candidates for future anticancer drug development.

Table 5: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound Cell Line Activity (IC50) Mechanism Source
9i MDA-MB-231 (Breast) 1.65 μM Induces Apoptosis, G0/G1 Arrest
9m MDA-MB-231 (Breast) 1.12 μM Induces Apoptosis, G0/G1 Arrest
9a HepG-2, PC-3, HCT-116 Comparable to Doxorubicin Not Specified
9b HepG-2, PC-3, HCT-116 Comparable to Doxorubicin Not Specified

General Antimicrobial Research (Antibacterial and Antifungal Investigations)

Imidazo[2,1-b]thiazole derivatives have demonstrated broad-spectrum antimicrobial activity, with various studies reporting their efficacy against both bacteria and fungi. yabang-qhpharm.com

One study synthesized a series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides and evaluated their in vitro activity. acs.org Several of these compounds showed notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and several fungal species with MIC values as low as 0.24 µg/ml. acs.org Another investigation into 6-arylidene-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazol-5(6H)-ones found that their antifungal efficiency was generally higher than their antibacterial activity. jrespharm.com The compound (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] jrespharm.comdrugbank.comthiazol-5(6Н)-one was particularly active against Candida albicans, with an MIC of 15.62 µg/ml. jrespharm.com

Furthermore, research on 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles showed that compounds 9a , 9b , and 10 exhibited excellent antimicrobial activity against a panel of bacteria and fungi, producing large zones of inhibition. The consistent and potent activity of these compounds highlights their potential as leads for new antimicrobial drugs.

Table 6: General Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives An interactive data table summarizing key findings.

Compound/Derivative Class Target Organism Activity (MIC) Source
N2-substituted hydrazides S. aureus, S. epidermidis, T. mentagrophytes, T. rubrum, M. audounii 0.24 - 25 µg/ml acs.org
(Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-... Candida albicans 15.62 µg/ml jrespharm.com
6-arylidene derivatives Bacteria 62.5 - 125 µg/ml jrespharm.com
6-arylidene derivatives Fungi 15.62 - 62.5 µg/ml jrespharm.com
9a , 9b , 10 (Triazolyl derivatives) Various Bacteria and Fungi Excellent activity (Inhibition zones 29-33 mm)

Antihelmintic Research

The imidazo[2,1-b]thiazole scaffold is perhaps most famously known in the field of antihelmintic research as the core of Levamisole. jrespharm.comwikipedia.org Levamisole, the levorotatory isomer of tetramisole, is a broad-spectrum anthelmintic drug used to treat a variety of roundworm infections in both humans and animals. It was first discovered in the 1960s and functions as a nicotinic acetylcholine (B1216132) receptor agonist, causing spastic paralysis in nematodes, which are then expelled from the host. mdpi.com

The success of Levamisole has established the imidazo[2,1-b]thiazole system as a validated and important pharmacophore for antihelmintic drug design. acs.org While much of the literature points back to the foundational discovery of Levamisole, its existence continues to inspire research into new derivatives. acs.orgwikipedia.org The goal of ongoing research is to develop new agents with improved efficacy, a broader spectrum of activity, or the ability to overcome resistance that has developed to existing drugs like Levamisole in some parasitic worm populations.

Advanced Analytical Techniques for Characterization and Purity in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the 2,6-Dichloroimidazo[2,1-b]thiazole molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the two non-equivalent protons on the heterocyclic ring system. The proton on the thiazole (B1198619) ring (H-5) and the proton on the imidazole (B134444) ring (H-3) would appear as singlets, with their specific chemical shifts (measured in parts per million, ppm) influenced by the electron-withdrawing effects of the adjacent chlorine, sulfur, and nitrogen atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated, representing the five carbon atoms of the fused ring system. The chemical shifts of these carbons are highly dependent on their position within the rings and their proximity to the heteroatoms (N, S) and chlorine substituents. Carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) are expected to be significantly deshielded and appear at a lower field (higher ppm value) compared to the other carbons. mdpi.com The analysis of ¹³C NMR spectra of related imidazo[2,1-b]thiazole (B1210989) derivatives shows that the carbon atoms of the thiazole moiety typically resonate at specific regions, which aids in the assignment of the signals. asianpubs.org

Table 1. Predicted NMR Data for this compound.
TechniquePositionExpected Chemical Shift (ppm)Notes
¹H NMRH-3Aromatic Region (~7.0-8.0 ppm)Signal from the proton on the imidazole part of the ring.
H-5Aromatic Region (~7.0-8.0 ppm)Signal from the proton on the thiazole part of the ring.
¹³C NMRC-2DownfieldCarbon attached to chlorine and nitrogen.
C-3Mid-fieldAromatic CH carbon.
C-5Mid-fieldAromatic CH carbon.
C-6DownfieldCarbon attached to chlorine.
C-7aDownfieldBridgehead carbon bonded to nitrogen and sulfur.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. rsc.org The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features.

The spectrum would exhibit characteristic stretching vibrations for the aromatic C-H bonds, the C=N and C=C bonds within the fused heterocyclic rings, and the C-Cl bonds. The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. For instance, studies on related thiazole compounds show characteristic bands for N-H groups (if present), aromatic C-H, and N=C=S groups, providing a basis for spectral interpretation. redalyc.orgnih.govmdpi.com

Table 2. Predicted FT-IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000StretchingAromatic C-H
1650-1500StretchingC=N and C=C (ring)
850-550StretchingC-Cl

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision, confirming its elemental composition. For this compound (C₅H₂Cl₂N₂S), the expected molecular weight is approximately 193.06 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion: an (M)+ peak, an (M+2)+ peak (from one ³⁷Cl), and an (M+4)+ peak (from two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is ideal for assessing the purity of a sample. The LC component separates the target compound from any impurities (such as starting materials, by-products, or solvents) before introduction into the mass spectrometer. The resulting chromatogram shows a peak for each component, and the mass spectrum of the main peak can be analyzed to confirm the identity and molecular weight of this compound, while other peaks would indicate impurities.

Chromatographic Methods for Compound Isolation and Purity Determination (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used primarily to monitor the progress of a chemical reaction and to determine the optimal solvent system for separation. nih.gov A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then placed in a chamber with a solvent (eluent). The separation occurs as the solvent moves up the plate, with different components traveling at different rates. The spots are typically visualized under UV light. sciforum.net

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the standard method. nih.gov This technique uses a glass column packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and a solvent system, often determined from prior TLC analysis, is passed through the column. mdpi.com The compound separates from impurities as it moves through the stationary phase. Different fractions are collected, and those containing the pure product (as determined by TLC) are combined and the solvent evaporated to yield the purified this compound. Common solvent systems for related imidazo[2,1-b]thiazole derivatives include mixtures of hexanes and ethyl acetate. mdpi.com

Future Research Directions and Outlook in Imidazo 2,1 B Thiazole Chemistry

Design and Synthesis of Next-Generation Imidazo[2,1-b]thiazole (B1210989) Analogs with Improved Biological Profiles

A primary focus of future research is the rational design and synthesis of novel analogs of 2,6-dichloroimidazo[2,1-b]thiazole to enhance their biological efficacy and selectivity. Structure-activity relationship (SAR) studies on the broader imidazo[2,1-b]thiazole class have demonstrated that substitutions at various positions on the heterocyclic core can dramatically influence biological activity. nih.gov

For instance, research on a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives revealed them to be selective inhibitors of the COX-2 isoenzyme. nih.gov The potency of these compounds was highly sensitive to the type of substituent at the C-5 position. nih.govnih.gov Another study on benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives found that a compound bearing a 2,4-dichloro phenyl moiety showed significant activity against Mycobacterium tuberculosis (Mtb). rsc.org These findings suggest that the chlorine atoms on the this compound scaffold are promising features for developing potent therapeutic agents.

Future work will likely involve creating libraries of derivatives by introducing diverse functional groups at the available positions of the this compound ring system. The goal is to modulate the compound's physicochemical properties to optimize target binding, cell permeability, and metabolic stability.

Table 1: Example of Structure-Activity Relationship (SAR) for C-5 Substituted Imidazo[2,1-b]thiazole Analogs as COX-2 Inhibitors

This table is based on data for 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole analogs and illustrates a potential research avenue for this compound.

Application of Molecular Hybridization Strategies for Novel Bioactive Compounds

Molecular hybridization, a strategy that combines two or more pharmacophores into a single hybrid molecule, is a powerful tool for designing novel drug candidates with potentially improved affinity or dual activity. semanticscholar.org The this compound scaffold is an excellent candidate for this approach.

Researchers have successfully created hybrid molecules by incorporating the imidazo[2,1-b]thiazole system with other bioactive moieties like thiazole (B1198619) and hydrazone, leading to promising antimycobacterial agents. nih.gov Similarly, combining the imidazo[2,1-b]thiazole core with piperazine (B1678402) and triazole units has yielded derivatives with selective activity against Mtb. rsc.org The development of imidazopyridine-thiazole hybrids has also been reported as a route to new antibacterial agents. bohrium.com This body of work underscores the potential of using the this compound nucleus as a foundational block for creating new hybrid compounds targeting a range of diseases.

Development of Imidazo[2,1-b]thiazole-based Probes for Target Validation

A critical step in drug discovery is target validation, which confirms the role of a specific biomolecule in a disease pathway. ddtjournal.com Chemical probes—small molecules designed to interact with a specific target—are invaluable tools in this process. A significant future direction for this compound is its development into chemical probes to identify its biological targets and elucidate its mechanism of action.

Research on related 5,6-dihydroimidazo[2,1-b]thiazoles has provided a template for this approach. Studies identified this class of compounds as having antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Subsequent investigation using a DNA gyrase supercoil assay suggested that these compounds may exert their antimicrobial effect by inhibiting DNA gyrase. nih.govnih.gov This demonstrates how derivatives of the core scaffold can be used to identify and validate a biological target. Developing probes from the this compound structure will be essential for understanding its therapeutic potential.

Exploration of New Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. bepls.com Future research on this compound and its derivatives will undoubtedly focus on developing environmentally benign synthetic routes that are efficient and cost-effective.

Recent advances in the synthesis of the broader imidazo[2,1-b]thiazole family have highlighted several green chemistry strategies. These include:

Catalyst-free synthesis in environmentally friendly media such as a mixture of aloe vera and water. researchgate.net

The use of green solvents like PEG-400, which can serve as a recyclable medium and increase reaction rates. researchgate.net

Sustainable protocols using reagents like urea (B33335) hydrogen peroxide in greener solvents such as ethyl lactate. nih.gov

One-pot multicomponent reactions , like the Groebke–Blackburn–Bienaymé reaction, which improve atom economy and simplify synthetic procedures. mdpi.com

Microwave-assisted synthesis , which can reduce reaction times and improve yields. bepls.com

Applying these modern, sustainable methodologies to the production of this compound will be a key objective, facilitating more efficient and environmentally responsible research and development.

Advanced Computational Modeling for De Novo Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new molecules. For the this compound scaffold, advanced computational modeling offers a pathway to accelerate the discovery of novel, highly active analogs.

In silico techniques such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are already being applied to the imidazo[2,1-b]thiazole class. For example, molecular docking studies were used to understand the binding patterns of antimycobacterial imidazo[2,1-b]thiazole derivatives with their target, pantothenate synthetase. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on related imidazo-thiadiazole compounds have successfully generated models with high predictive power, guiding the synthesis of more potent anticancer agents. researchgate.net

Future efforts will leverage these computational tools for the de novo design of this compound derivatives. By simulating interactions with biological targets and predicting pharmacokinetic properties, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic methodologies for 2,6-Dichloroimidazo[2,1-b]thiazole derivatives?

The synthesis often involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), yielding fused imidazo[2,1-b]thiazoles with 90–96% efficiency . Alternative routes include cyclocondensation of substituted hydrazides with dichlorophenoxyacetic acid derivatives, though yields are lower (~65%) . Key parameters include reaction time (18–24 hours), solvent choice (DMSO or ethanol), and acid catalysis (glacial acetic acid) .

Q. How are structural and purity characteristics validated for these compounds?

  • Melting Points : Measured via electrothermal apparatus (e.g., 141–143°C for intermediates) .
  • Chromatography : TLC on silica gel with UV detection monitors reaction progress .
  • Spectroscopy : NMR and IR confirm functional groups (e.g., NH stretching in triazole derivatives) .

Q. What biological activities are commonly associated with this scaffold?

this compound derivatives exhibit:

  • Antioxidant Activity : 60–97% DPPH radical scavenging (e.g., 4e: 97% inhibition) .
  • Antimicrobial Effects : MIC values ≤3.53 mM against Mycobacterium tuberculosis .
  • Enzyme Inhibition : 15-lipoxygenase (15-LOX) and acetylcholinesterase (AChE) inhibition .

Advanced Research Questions

Q. How can synthetic protocols be optimized for improved yield and selectivity?

ParameterTraditional Method Optimized Method
SolventDMSO or ethanolSolvent-free
CatalystGlacial acetic acidEaton’s reagent (P2O5/MeSO3H)
Reaction Time12–18 hours4–6 hours
Yield65%90–96%
Key adjustments include solvent elimination, stronger acid catalysts, and reduced reaction time.

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
    • Phenol Groups : Enhance antioxidant activity (e.g., 4e: 97% DPPH inhibition vs. 4g: 89%) .
    • Halogenation : Chlorine/fluorine at C-2 and C-6 improves antimicrobial potency .
    • Carboxamide Additions : Increase antitubercular activity (MIC: 0.061 mM for compound D) .

Q. How can contradictions in biological data be resolved (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Standardized Assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and LPS-induced models .
  • Dose-Dependency : Test across a concentration gradient (e.g., 1–100 µM) to identify biphasic responses .
  • Structural Validation : Confirm purity (>95%) and stereochemistry via X-ray crystallography .

Q. What computational tools predict drug-likeness and target interactions?

  • Swiss ADME/FAF Drugs4 : Predict Lipinski’s compliance (e.g., molecular weight <500, LogP <5) .
  • Docking Studies : Identify binding to Mtb pantothenate synthetase (PS) or 15-LOX active sites .
    Example in silico parameters:
PropertyImidazo Derivatives Ideal Range
Molecular Weight280–450 g/mol≤500 g/mol
LogP2.1–3.8<5
H-bond Donors≤2≤5

Q. What strategies address low solubility in pharmacological testing?

  • Salt Formation : Use hydrochloride or ethanedioate salts (e.g., 6649-29-2) .
  • Co-solvents : Ethanol/DMSO mixtures (<5% v/v) in cell-based assays .
  • Nanoparticle Encapsulation : Polymeric carriers (PLGA) enhance bioavailability .

Methodological Considerations

Q. How to design SAR studies for imidazo[2,1-b]thiazole derivatives?

  • Core Modifications : Vary substituents at C-3, C-5, and C-6 (e.g., aryl, halogen, carboxamide) .
  • Bioisosteric Replacement : Replace thiazole with oxazole or triazole to assess activity shifts .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors via docking (e.g., Mtb PS) .

Q. What analytical techniques resolve reaction intermediates?

  • HPLC-MS : Quantify intermediates in cyclocondensation reactions .
  • Single-Crystal XRD : Confirm fused ring systems (e.g., hexahydronaphth-imidazo derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.